molecular formula C11H9F2N3O2 B12950120 (1H-Benzimidazol-2-yl)(difluoro)methyl ethenylcarbamate CAS No. 387394-11-8

(1H-Benzimidazol-2-yl)(difluoro)methyl ethenylcarbamate

Cat. No.: B12950120
CAS No.: 387394-11-8
M. Wt: 253.20 g/mol
InChI Key: CUWNRQHWLRUNLH-UHFFFAOYSA-N
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Description

(1H-Benzimidazol-2-yl)(difluoro)methyl ethenylcarbamate is a benzimidazole-derived compound characterized by a difluoromethyl group and an ethenylcarbamate substituent at the 2-position of the benzimidazole core. This structure combines the aromatic heterocyclic framework of benzimidazole with fluorinated and carbamate functional groups, which are known to influence biological activity, metabolic stability, and physicochemical properties. The compound’s structural uniqueness lies in its difluoro-methyl and ethenylcarbamate moieties, which differentiate it from other benzimidazole carbamates such as flubendazole or fenbendazole .

Properties

CAS No.

387394-11-8

Molecular Formula

C11H9F2N3O2

Molecular Weight

253.20 g/mol

IUPAC Name

[1H-benzimidazol-2-yl(difluoro)methyl] N-ethenylcarbamate

InChI

InChI=1S/C11H9F2N3O2/c1-2-14-10(17)18-11(12,13)9-15-7-5-3-4-6-8(7)16-9/h2-6H,1H2,(H,14,17)(H,15,16)

InChI Key

CUWNRQHWLRUNLH-UHFFFAOYSA-N

Canonical SMILES

C=CNC(=O)OC(C1=NC2=CC=CC=C2N1)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Benzo[d]imidazol-2-yl)difluoromethyl vinylcarbamate typically involves the reaction of benzimidazole derivatives with difluoromethyl vinylcarbamate under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sulfur . The process may involve heating and stirring to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for large-scale production, and ensuring the purity and stability of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1H-Benzo[d]imidazol-2-yl)difluoromethyl vinylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole compounds.

Scientific Research Applications

(1H-Benzo[d]imidazol-2-yl)difluoromethyl vinylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1H-Benzo[d]imidazol-2-yl)difluoromethyl vinylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent at 2-Position Biological Activity/Application Key Reference
(1H-Benzimidazol-2-yl)(difluoro)methyl ethenylcarbamate (Difluoro)methyl ethenylcarbamate Not explicitly reported (inferred: potential antiparasitic/antimicrobial) -
Flubendazole Methyl N-[6-(4-fluorobenzoyl)]carbamate Anthelmintic, antialgal
Fenbendazole Methyl N-(6-phenylsulfanyl)carbamate Anthelmintic
2-(Chloromethyl)-1H-benzimidazole Chloromethyl Intermediate for bioactive derivatives
Benzimidazole-2-carboxylic acids Carboxylic acid Potential for metal coordination

Key Findings :

  • Fluorinated vs. Non-Fluorinated Derivatives: The difluoro-methyl group in the target compound likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like fenbendazole. Fluorination is known to reduce oxidative degradation and improve membrane permeability .
  • Carbamate Variations : The ethenylcarbamate group introduces unsaturation, which may alter binding kinetics compared to saturated carbamates (e.g., flubendazole). Ethenyl groups can participate in π-π stacking or covalent interactions with biological targets .
  • Reactivity : Unlike chloromethyl derivatives (e.g., Derivatives 32–39), which are highly reactive intermediates, the difluoro-methyl group offers greater chemical stability, reducing side reactions during synthesis or biological interactions .

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